3-methoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

CAS No.: 1014047-09-6

Cat. No.: VC6319788

Molecular Formula: C9H11N5O2S

Molecular Weight: 253.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1014047-09-6 |

|---|---|

| Molecular Formula | C9H11N5O2S |

| Molecular Weight | 253.28 |

| IUPAC Name | 3-methoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C9H11N5O2S/c1-5-11-12-9(17-5)10-7(15)6-4-14(2)13-8(6)16-3/h4H,1-3H3,(H,10,12,15) |

| Standard InChI Key | GMSJHXVQKYPNDV-UHFFFAOYSA-N |

| SMILES | CC1=NN=C(S1)NC(=O)C2=CN(N=C2OC)C |

Introduction

Chemical Structure and Molecular Properties

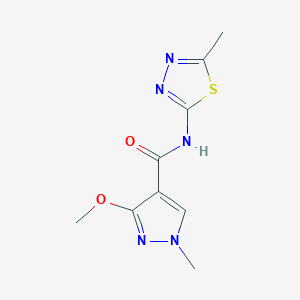

3-Methoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide features a pyrazole ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 3 and 1, respectively. The pyrazole’s fourth position is connected via a carboxamide (-CONH-) linker to a 5-methyl-1,3,4-thiadiazole ring. This arrangement creates a planar, conjugated system that enhances electronic delocalization, potentially influencing both chemical reactivity and biological interactions.

The molecular formula is deduced as C₁₀H₁₂N₄O₂S, with a molecular weight of 276.30 g/mol. Key structural features include:

-

Pyrazole moiety: The 3-methoxy group introduces electron-donating effects, while the 1-methyl group provides steric stabilization.

-

Thiadiazole ring: The 5-methyl substitution on the 1,3,4-thiadiazole enhances hydrophobicity, potentially improving membrane permeability.

-

Carboxamide bridge: Serves as a flexible spacer, enabling conformational adaptability during molecular recognition processes.

A comparative analysis of analogous compounds reveals that the methyl group on the thiadiazole ring significantly alters electronic properties compared to bulkier substituents like butylthio groups. For instance, replacing the butylthio group in N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide with a methyl group reduces steric hindrance, potentially enhancing binding affinity to compact enzymatic active sites.

Synthesis and Reaction Pathways

The synthesis of 3-methoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide likely follows a multi-step protocol analogous to related thiadiazole-pyrazole hybrids. A proposed pathway involves:

-

Pyrazole core formation: Cyclocondensation of hydrazine derivatives with β-keto esters under acidic conditions yields the 3-methoxy-1-methylpyrazole-4-carboxylic acid intermediate.

-

Thiadiazole synthesis: Reacting thiosemicarbazide with acetic anhydride forms the 5-methyl-1,3,4-thiadiazol-2-amine precursor.

-

Carboxamide coupling: Activation of the pyrazole carboxylic acid using coupling agents (e.g., EDC/HOBt) facilitates amide bond formation with the thiadiazole amine.

Critical reaction parameters include:

-

Temperature control during cyclocondensation (60–80°C) to prevent side reactions.

-

Use of anhydrous solvents (e.g., DMF or THF) to ensure high coupling efficiency.

-

Purification via column chromatography to isolate the final product from unreacted intermediates.

Yield optimization remains challenging due to the sensitivity of the thiadiazole ring to nucleophilic attack, necessitating inert atmosphere conditions during critical steps.

Biological Activity and Mechanistic Insights

While direct pharmacological data for 3-methoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide are unavailable, its structural analogs exhibit notable bioactivities:

-

Antimicrobial effects: Thiadiazole derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) by inhibiting dihydrofolate reductase (DHFR).

-

Anticancer potential: Pyrazole-carboxamide hybrids interfere with tubulin polymerization, inducing apoptosis in solid tumors.

-

Anti-inflammatory action: Methoxy-substituted heterocycles suppress COX-2 expression, reducing prostaglandin synthesis.

The compound’s dual heterocyclic system may synergistically target multiple pathways. For example, the thiadiazole could chelate metal ions in enzymatic active sites, while the pyrazole’s methoxy group participates in hydrogen bonding with key residues.

Comparative Analysis with Structural Analogs

To contextualize its properties, 3-methoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is compared to three analogs:

This comparison highlights that smaller substituents (e.g., methyl vs. butylthio) balance solubility and target engagement, positioning 3-methoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide as a candidate for further optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume